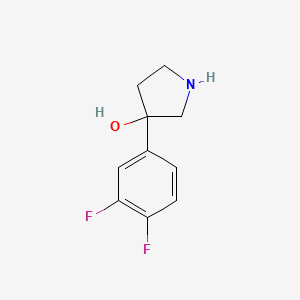

3-(3,4-Difluorophenyl)pyrrolidin-3-ol

説明

3-(3,4-Difluorophenyl)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a 3,4-difluorophenyl substituent at the 3-position of the pyrrolidin-3-ol scaffold. The molecule combines a rigid pyrrolidine ring with a fluorinated aromatic group, which is critical for its physicochemical and pharmacological properties. Fluorine atoms at the 3- and 4-positions of the phenyl ring enhance lipophilicity and metabolic stability while influencing electronic interactions in biological systems .

特性

分子式 |

C10H11F2NO |

|---|---|

分子量 |

199.20 g/mol |

IUPAC名 |

3-(3,4-difluorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10(14)3-4-13-6-10/h1-2,5,13-14H,3-4,6H2 |

InChIキー |

XIOOWKGFGBAJQW-UHFFFAOYSA-N |

正規SMILES |

C1CNCC1(C2=CC(=C(C=C2)F)F)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds to 3-(3,4-Difluorophenyl)pyrrolidin-3-ol vary in substituent patterns, stereochemistry, and appended functional groups. Below is a systematic comparison:

Substituent Position and Electronic Effects

- 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol (): This compound features a benzyl-linked 3,4-difluorophenyl group. The methylene spacer reduces ring strain and alters steric interactions compared to the direct phenyl attachment in the target compound. The benzyl group may enhance metabolic stability but reduce CNS penetration due to increased molecular weight .

- 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (): Substitution with a trifluoromethyl group (electron-withdrawing) instead of difluorophenyl increases molar mass (231.21 Da) and lipophilicity (predicted density: 1.299 g/cm³).

Stereochemical and Functional Group Variations

- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) (): The (3R)-phenylethyl substitution introduces steric bulk, reducing conformational flexibility compared to the target compound.

- 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol (): The 3-fluorophenoxy group introduces an ether linkage, lowering LogP relative to aromatic fluorine substitutions. This could enhance aqueous solubility but reduce membrane permeability .

Key Research Findings

- Electron-Withdrawing Groups: Trifluoromethyl and difluorophenyl substituents increase lipophilicity and metabolic resistance compared to non-fluorinated analogs .

- Stereochemistry : Enantiomers of pyrrolidine derivatives (e.g., SNAP-7941) show divergent biological activities, underscoring the need for chiral resolution in drug development .

- Solubility-LogP Trade-offs: Ether-linked fluorophenoxy groups () improve solubility but may limit CNS uptake, whereas direct aromatic fluorine substitutions balance lipophilicity and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。